N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
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Overview
Description
N'-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is a synthetic compound that has generated interest for its versatile applications in scientific research. Its chemical structure combines a fluorobenzenesulfonyl group, a furan moiety, and an ethanediamide linkage, which contribute to its unique reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide can be achieved through multiple steps involving the coupling of distinct chemical intermediates. Typically, the process begins with the preparation of the 4-fluorobenzenesulfonyl chloride, which reacts with a furan-2-yl ethylamine derivative. The subsequent introduction of the ethanediamide segment involves the reaction with N-(2-methoxyethyl)ethylenediamine under controlled conditions, often using catalysts to facilitate the desired amide bond formation. The reaction is usually carried out under inert atmospheric conditions to prevent any unwanted side reactions.
Industrial Production Methods
For industrial production, large-scale methods would involve optimization of the reaction conditions to maximize yield and purity. This often includes high-throughput screening of catalysts and solvents, as well as optimization of reaction temperatures and times. Industrial processes may also incorporate continuous flow chemistry to enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring in the compound is susceptible to oxidation, which can result in the formation of epoxides or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols can be employed under mildly basic conditions.
Major Products Formed
The major products formed from these reactions often depend on the specific conditions and reagents used. Oxidation typically produces epoxides, reduction generates sulfides, and substitution yields a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of complex molecules. Its reactive functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound's unique structure has potential applications in the study of enzyme inhibition and receptor binding. It is often used in assays to investigate its interactions with biological macromolecules.
Medicine
Medically, N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry
Industrial applications include its use in the synthesis of specialty chemicals and pharmaceuticals. Its reactive nature and structural diversity make it suitable for various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide typically involves its interaction with molecular targets such as enzymes and receptors. Its sulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The compound's overall structure also allows it to bind to receptor sites, modulating their activity and triggering downstream biological effects.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to other sulfonyl-containing compounds, N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide stands out due to its combined presence of a furan ring and a methoxyethyl group. This unique combination provides distinct reactivity and potential for biological activity.
List of Similar Compounds
N'-[2-(4-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
N'-[2-(4-bromobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
These similar compounds vary by the substituent on the benzenesulfonyl group, impacting their chemical and biological properties.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O6S/c1-25-10-8-19-16(21)17(22)20-11-15(14-3-2-9-26-14)27(23,24)13-6-4-12(18)5-7-13/h2-7,9,15H,8,10-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYHDISVZDGZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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